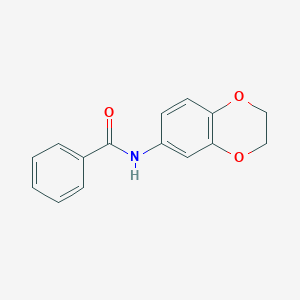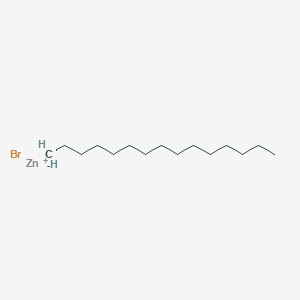
(R)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a benzyloxy group, a dibenzylamino group, and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol typically involves the following steps:
Starting Materials: Benzyl alcohol, benzylamine, and appropriate chiral catalysts.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Catalysts: Chiral catalysts, such as chiral phosphoric acids or chiral amines, are employed to ensure the formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable process .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form secondary or primary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or dibenzylamino groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Sodium dichromate, sulfuric acid, and heat.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Nucleophiles such as halides or amines, polar aprotic solvents, and mild heating.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Secondary and primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dibenzylamino groups play crucial roles in binding to these targets, leading to the desired biological or chemical effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activities.
3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol: The racemic mixture, which lacks the chiral specificity of the ®-enantiomer.
3-(Benzyloxy)-2-(amino)propan-1-ol: A simpler analog without the dibenzyl groups, used in different synthetic applications.
Uniqueness
®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol is unique due to its chiral nature, which imparts specific biological activities and selectivity in chemical reactions. Its structure allows for versatile modifications, making it a valuable intermediate in various fields of research and industry .
Propiedades
Fórmula molecular |
C24H27NO2 |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
(2R)-2-(dibenzylamino)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C24H27NO2/c26-18-24(20-27-19-23-14-8-3-9-15-23)25(16-21-10-4-1-5-11-21)17-22-12-6-2-7-13-22/h1-15,24,26H,16-20H2/t24-/m1/s1 |
Clave InChI |
WYPDMSNXHUNHOE-XMMPIXPASA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CO)COCC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)COCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)
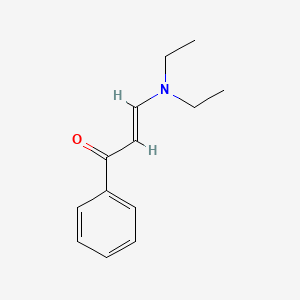
![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
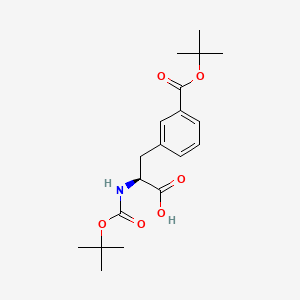
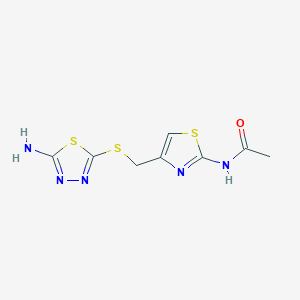

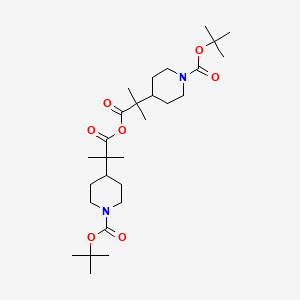
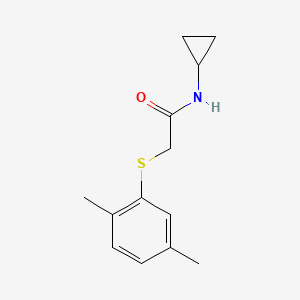
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)
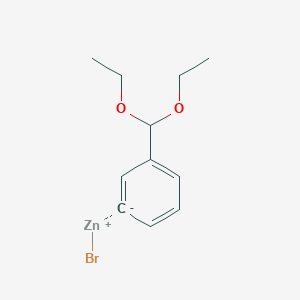
![2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14896504.png)
